molecular formula C8H6LiN3O2 B13468003 Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate

Cat. No.: B13468003
M. Wt: 183.1 g/mol
InChI Key: LYDXSOHRSWQSFO-UHFFFAOYSA-M
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Description

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is a compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a lithium ion coordinated to a 2-methylimidazo[1,2-a]pyrazine-6-carboxylate moiety, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrazine derivatives typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrazine with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or water and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyrazine derivatives may involve large-scale multicomponent reactions, which are advantageous due to their high atom economy and operational simplicity. These methods often utilize readily available starting materials and environmentally benign solvents to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyrazine-6-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms. This inhibition is often mediated through the binding of the compound to the active site of the target enzyme, thereby blocking its function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium(1+) 2-methylimidazo[1,2-a]pyrazine-6-carboxylate is unique due to its lithium coordination, which imparts distinct chemical properties and enhances its biological activity. This coordination can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C8H6LiN3O2

Molecular Weight

183.1 g/mol

IUPAC Name

lithium;2-methylimidazo[1,2-a]pyrazine-6-carboxylate

InChI

InChI=1S/C8H7N3O2.Li/c1-5-3-11-4-6(8(12)13)9-2-7(11)10-5;/h2-4H,1H3,(H,12,13);/q;+1/p-1

InChI Key

LYDXSOHRSWQSFO-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CN2C=C(N=CC2=N1)C(=O)[O-]

Origin of Product

United States

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